3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a bromo-substituted phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure.
Bromination: Introduction of the bromo group to the phenyl ring is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through reactions with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted thienoquinolines.
Scientific Research Applications
3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.
Bromo-substituted Phenyl Compounds: Compounds with bromo groups on the phenyl ring but different core structures.
Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.
Uniqueness
The uniqueness of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thienoquinoline moiety. Its molecular formula is C21H22BrN3OS with a molecular weight of approximately 440.39 g/mol. The presence of the bromine atom and the ethyl group contributes to its unique biological properties.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thienoquinoline have been shown to inhibit the growth of various cancer cell lines. A study found that compounds related to thienoquinoline demonstrated cytotoxic effects against human tumor cells such as HepG2 and NCI-H661, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 10 |
Compound B | NCI-H661 | 15 |
Compound C | DLD-1 | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thienoquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against Staphylococcus aureus and 75 µM against Escherichia coli .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Streptococcus agalactiae | 100 |
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells.
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell membranes or inhibition of bacterial protein synthesis.
Case Studies
Several studies have explored the biological activity of compounds related to thienoquinolines:
- Study on Antitumor Effects : A recent study synthesized several thienoquinoline derivatives and tested them against various cancer cell lines. The results indicated that modifications in the side chains significantly affected their cytotoxicity profiles .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of thienoquinoline derivatives, demonstrating their potential as lead compounds for developing new antibiotics .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted the importance of specific functional groups in enhancing biological activity, providing insights into further modifications for improved efficacy .
Properties
IUPAC Name |
3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS/c1-3-12-5-7-16-13(9-12)10-14-18(23)19(27-21(14)25-16)20(26)24-17-6-4-11(2)8-15(17)22/h4,6,8,10,12H,3,5,7,9,23H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSMYWXALBZPGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.